molecular formula C16H16ClNS3 B12699213 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- CAS No. 178870-04-7

3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl-

Cat. No.: B12699213
CAS No.: 178870-04-7
M. Wt: 354.0 g/mol
InChI Key: NLFLVHAFOCGXJG-ONEGZZNKSA-N
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Description

3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiocarboxamide group, a chloro-substituted phenyl ring, and a butenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Thiocarboxamide Group: This step may involve the reaction of the thiophene ring with thiocarboxamide reagents under specific conditions.

    Substitution Reactions: The chloro and butenylthio groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiocarboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiocarboxamide and chloro groups suggests potential interactions with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the chloro and butenylthio groups.

    4-Chlorophenylthiourea: Contains a thiourea group instead of thiocarboxamide.

    2-Methylthiophene: Lacks the additional functional groups present in the target compound.

Uniqueness

The unique combination of functional groups in 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

178870-04-7

Molecular Formula

C16H16ClNS3

Molecular Weight

354.0 g/mol

IUPAC Name

N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carbothioamide

InChI

InChI=1S/C16H16ClNS3/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+

InChI Key

NLFLVHAFOCGXJG-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl

Canonical SMILES

CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl

Origin of Product

United States

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